molecular formula C10H16O3Si B097134 Trimethoxy(p-tolyl)silane CAS No. 17873-01-7

Trimethoxy(p-tolyl)silane

Cat. No. B097134
CAS RN: 17873-01-7
M. Wt: 212.32 g/mol
InChI Key: XQEGZYAXBCFSBS-UHFFFAOYSA-N
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Description

Trimethoxy(p-tolyl)silane is a silicon-based compound that is part of a broader class of organosilanes. These compounds are characterized by the presence of organic groups attached to a silicon atom, which is also connected to other atoms or groups through oxygen atoms, typically in the form of alkoxy groups such as methoxy. The specific structure of trimethoxy(p-tolyl)silane includes a p-tolyl group (a methyl-substituted phenyl group) attached to the silicon atom, along with three methoxy groups.

Synthesis Analysis

The synthesis of related triorganyl(2,4,6-trimethoxyphenyl)silanes has been reported, where various acid-labile protecting groups for silicon were used, including allyl and phenyl groups . These compounds were synthesized and characterized, serving as reagents for further chemical transformations. The synthesis process often involves the use of ethereal hydrogen chloride solution to obtain chlorosilanes, which are synthetically useful intermediates.

Molecular Structure Analysis

The molecular structure of trimethoxy(p-tolyl)silane would be expected to show a tetrahedral geometry around the silicon atom, which is typical for silicon compounds with four substituents. The p-tolyl group would provide aromatic character to the molecule, while the methoxy groups would be potential sites for hydrolysis and further chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of related trimethoxyphenylsilanes has been explored, particularly their silylation potential with various nucleophiles under mild acidic conditions . These reactions exhibit chemo- and regioselectivity and produce 1,3,5-trimethoxybenzene as a byproduct, which is relatively inert and recyclable. Additionally, trimethyl(trihalomethyl)silanes have been used as dihalomethylene transfer agents in reactions with olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethoxy(p-tolyl)silane can be inferred from related compounds. For instance, trialkoxy(alkyl)silanes have been hydrolyzed and polycondensed to form ordered structured materials, indicating that trimethoxy(p-tolyl)silane could also undergo hydrolysis and polycondensation reactions . The resulting materials from such reactions exhibit sharp diffraction peaks and a platy morphology, as seen in SEM images. The formation of siloxane bonds is confirmed by 29Si CP/MAS NMR spectra . Moreover, the preparation of organic-inorganic hybrid gel films from trimethoxy(vinyl)silane suggests that trimethoxy(p-tolyl)silane could also be used to create hybrid materials with specific mechanical and heat-resisting properties .

Scientific Research Applications

Organic-Inorganic Hybrid Gel Films

Trimethoxy(vinyl)silane, closely related to Trimethoxy(p-tolyl)silane, has been utilized in the synthesis of Polyvinylpolysilsesquioxane (PVPS) organic-inorganic hybrid gel films. These films, which comprise polyethylene and siloxane backbone linkages, exhibit transparent and homogeneous properties with significant mechanical and heat-resisting characteristics (Gunji et al., 2003).

Microfluidics Technology

In microfluidics technology, organofunctional silanes, including derivatives of Trimethoxy(p-tolyl)silane, are applied for bonding plastic substrates to PDMS membranes. This application is essential for creating actuated membrane microfluidics in plastic devices, enhancing bond strength and reducing degradation in aqueous environments (Lee & Ram, 2009).

Polymer Composites

Silane coupling agents, like Trimethoxy(p-tolyl)silane, are used to improve the interfacial properties in polymer composites. This is achieved by modifying the surface property of silica nanoparticles, which impacts factors like grafting density and surface energy. These modifications are crucial for maximizing interfacial bonding between the filler and polymer (Ji et al., 2017).

Dielectric Composite Materials

The silane coupling reagent, closely related to Trimethoxy(p-tolyl)silane, has been used to fabricate dielectric composite materials like bismaleimide/diallylbisphenol A nanocomposites. These materials demonstrate excellent dielectric properties and thermal stability, making them suitable for microelectronic device integration (Gu et al., 2016).

Biochip Applications

In the field of biochip technology, the synthesis of silanes possessing an unprotected hydroxylamine group, related to Trimethoxy(p-tolyl)silane, has been employed. These coupling agents enable covalent immobilization of peptides, an essential aspect in biochip applications (Martin et al., 2005).

Biomedical Engineering

In biomedical engineering, silanisation, a process involving silane coupling agents like Trimethoxy(p-tolyl)silane, influences the mechanical and degradation behavior of biomaterial composites. This technique is used to improve bonding at interfaces, impacting the properties of materials like PLGA/HA composites (Naik et al., 2015).

Silane Coatings in Corrosion Protection

Silane-based coatings, which can be derived from Trimethoxy(p-tolyl)silane, have been studied for their effectiveness in protecting metals like mild steel in chloride ion environments. These coatings show high corrosion resistance and durability (Jeyaram et al., 2020).

Safety And Hazards

Trimethoxy(p-tolyl)silane can cause skin and eye irritation . It is very toxic by ingestion, inhalation, or skin absorption . It is also flammable and may be corrosive to skin and eyes .

properties

IUPAC Name

trimethoxy-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGZYAXBCFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375284
Record name Trimethoxy(p-tolyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy(p-tolyl)silane

CAS RN

17873-01-7
Record name Trimethoxy(p-tolyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(p-tolyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RJ Song, CL Deng, YX Xie, JH Li - Tetrahedron Letters, 2007 - Elsevier
A solvent-free copper/iron-catalyzed N-arylation of nitrogen-containing heterocycles with trimethoxysilanes method for the formation of C–N bonds has been developed. In the presence …
Number of citations: 71 www.sciencedirect.com
현명호, 민정식, 정경규 - Bulletin of the Korean Chemical Society, 1996 - koreascience.kr
Table 1 summarizes the results for resolving n-acidic N-(3, 5-dinitrobenzoyl) derivatives of o-amino esters 3 and oamino amides 4 on CSP 1 and 2. Typical chromatograms for resolving …
Number of citations: 1 koreascience.kr
Z Ahmadvand, M Bayat - Journal of Molecular Liquids, 2021 - Elsevier
Pd-NHC type complexes are supposed to have a high degree of participation in ‘C–C’ cross-coupling reactions, so they are commonly used in industry as well as academia. As regards …
Number of citations: 2 www.sciencedirect.com
YT Hsia, YL Lu, R Bai, SS Badsara… - Organic & Biomolecular …, 2023 - pubs.rsc.org
In this study, we report the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of [Pd(OAc)2] and Ag2O catalytic system, which leads to the …
Number of citations: 3 pubs.rsc.org
J Zhang, Y Hou, Y Ma, M Szostak - The Journal of Organic …, 2018 - ACS Publications
A general Pd-catalyzed synthesis of amides by oxidative aminocarbonylation of arylsilanes under mild conditions was accomplished for the first time. The reaction is promoted by a …
Number of citations: 33 pubs.acs.org
A Grobelny, A Grobelny, S Zapotoczny - International Journal of …, 2022 - mdpi.com
Donor-acceptor (DA) conjugated polymers are promising materials in optoelectronic applications, especially those forming ordered thin films. The processability of such conjugated …
Number of citations: 3 www.mdpi.com
P Zhang, J Xu, Y Gao, X Li, G Tang, Y Zhao - Synlett, 2014 - thieme-connect.com
An efficient approach to the benzylation of arenes has been developed. The reactions described provide straightforward access to diarylmethanes through Pd-catalyzed coupling of …
Number of citations: 23 www.thieme-connect.com
YR Si - greyhoundchrom.com
Silane Coupling Agents Page 1 1 Please inquire for pricing and availability of listed products to our local sales representatives. Page 2 Please inquire for pricing and availability of listed …
Number of citations: 0 www.greyhoundchrom.com

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